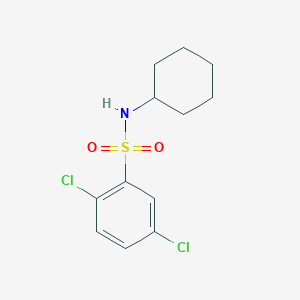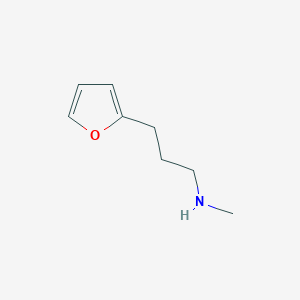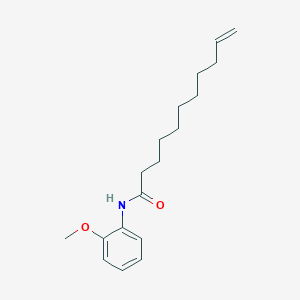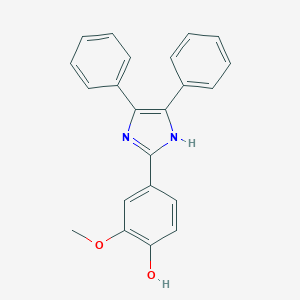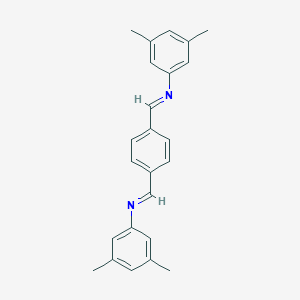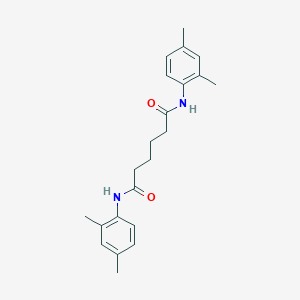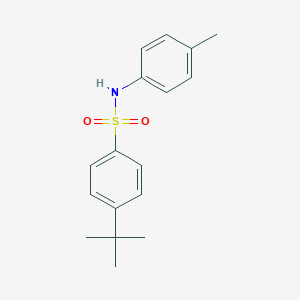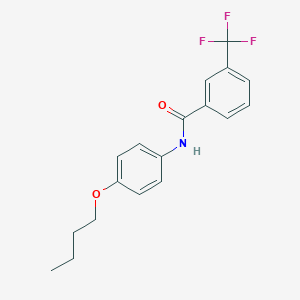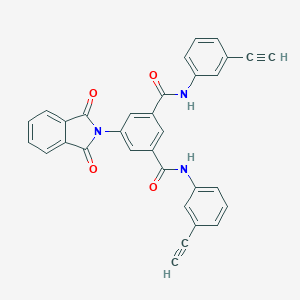
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide, also known as DIBO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DIBO is a member of the family of compounds known as isoindolinones, which have been shown to have a wide range of biological activities.
Mécanisme D'action
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide works by inhibiting the activity of the enzyme Hsp90, which is involved in the folding and stabilization of a wide range of proteins. By inhibiting Hsp90, 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide disrupts the function of a number of important signaling pathways in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has a number of advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, like all small molecule inhibitors, 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has limitations in terms of its specificity and potential off-target effects.
Orientations Futures
There are a number of potential future directions for research on 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide. One area of interest is the development of more specific inhibitors of Hsp90, which could have fewer off-target effects. Another area of interest is the potential use of 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide in combination with other therapeutic agents, such as chemotherapy drugs or other small molecule inhibitors. Finally, there is interest in the potential use of 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide can be synthesized using a variety of methods, including Suzuki coupling and Sonogashira coupling. One of the most commonly used methods involves the reaction of 5-bromo-1,3-dioxoisoindoline-2-carboxylic acid with 1,3-bis(3-ethynylphenyl)benzene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer. 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has also been shown to have anti-inflammatory and anti-angiogenic properties.
Propriétés
Numéro CAS |
5186-63-0 |
|---|---|
Nom du produit |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide |
Formule moléculaire |
C32H19N3O4 |
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C32H19N3O4/c1-3-20-9-7-11-24(15-20)33-29(36)22-17-23(30(37)34-25-12-8-10-21(4-2)16-25)19-26(18-22)35-31(38)27-13-5-6-14-28(27)32(35)39/h1-2,5-19H,(H,33,36)(H,34,37) |
Clé InChI |
DLRPHOSBFYTCAM-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC(=C5)C#C |
SMILES canonique |
C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC(=C5)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



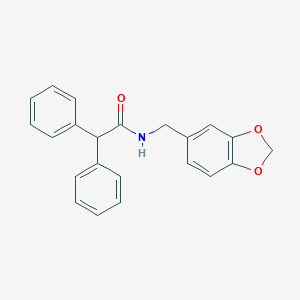
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
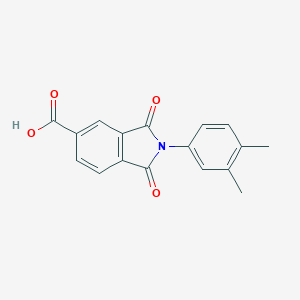
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)
